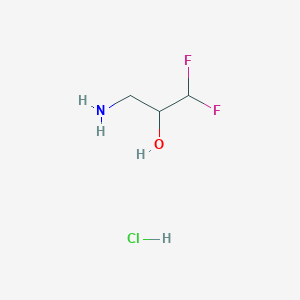
2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride” is a chemical compound with the CAS Number 1301738-59-9 . It has a molecular weight of 209.55 . The compound is also known as O-(trifluoromethyl)serine hydrochloride .
Molecular Structure Analysis
The molecular formula of “2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride” is C4H6F3NO3.ClH . The InChI code for this compound is 1S/C4H6F3NO3.ClH/c5-4(6,7)11-1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H .Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Preparation of Poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide]
García-Martín, Báñez, and Galbis (2001) discussed an alternative synthetic route to 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride, which is a key intermediate in creating a chiral nylon 3 analog. This route explored the reactivity of some 3-deoxy derivatives of this amino acid, revealing significant potential in polymer synthesis and materials science (García-Martín, Báñez, & Galbis, 2001).
Synthesis of Fluorinated Amino Acids
Pigza, Quach, and Molinski (2009) achieved stereoselective syntheses of fluorinated amino acids, including (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine, from trifluoromethylated precursors. These amino acids are valuable for medicinal chemistry and biochemical research, demonstrating the utility of fluorinated compounds in creating structurally unique amino acids (Pigza, Quach, & Molinski, 2009).
Synthesis of Fluoroalkylated Compounds
Goryaeva et al. (2009) discussed the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines, a process involving 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride. These compounds are important in pharmaceutical and agricultural chemistry, highlighting the compound's role in creating complex organic structures with potential biological activity (Goryaeva et al., 2009).
Development of Novel Fluorescence Probes
Setsukinai, Urano, Kakinuma, Majima, and Nagano (2003) synthesized novel fluorescence probes using derivatives of amino acids, including those related to 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride. These probes can detect reactive oxygen species, showcasing the compound's application in biochemical and medical diagnostics (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Coordination Chemistry and Complex Formation
Nagaj, Stokowa-Sołtys, Kurowska, Frączyk, Jeżowska‐Bojczuk, and Bal (2013) studied the coordination chemistry of Tris buffer, a compound related to 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride. Their research provided insights into the complex formation in biochemical systems, particularly with transition metals, which is crucial in understanding metal-protein interactions in biological systems (Nagaj et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-3-(trifluoromethoxy)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO3.ClH/c5-4(6,7)11-1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLQKIXYVYYPFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride](/img/structure/B1379632.png)


![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride](/img/structure/B1379639.png)







